Platelet Factor 4 (58-70), human

Description

Structural Overview and Sequence Significance

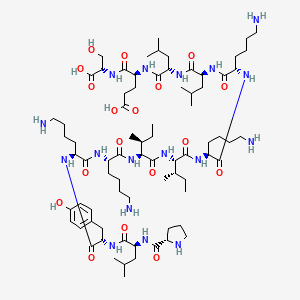

The peptide H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-KK-Leu-Leu-Glu-Ser-OH is a 13-amino-acid sequence with the molecular formula $$ \text{C}{76}\text{H}{133}\text{N}{17}\text{O}{18} $$ . Its primary structure includes a repeating motif of lysine (Lys) and hydrophobic residues (e.g., leucine, isoleucine), creating an amphipathic arrangement. The N-terminal proline (Pro) and C-terminal serine (Ser) flank a central region dominated by cationic lysines (positions 4, 5, 8, 9) and hydrophobic isoleucines (positions 6, 7) . This configuration promotes an alpha-helical conformation in hydrophobic environments, a feature critical for membrane interactions .

The lysine-rich domains confer a net positive charge, facilitating electrostatic binding to negatively charged bacterial membranes, while hydrophobic residues enable penetration into lipid bilayers . Structural analogs, such as the C18G variant of PF4’s C-terminal peptide, demonstrate that substitutions enhancing hydrophobicity or helicity improve antibacterial efficacy . Comparative analysis with related peptides, such as HP (2-20) from Helicobacter pylori, underscores the importance of balanced hydrophobicity and charge in antimicrobial activity .

Historical Context in Peptide Research

PF4-derived peptides gained prominence in the 1990s following the discovery that the C-terminal 13-residue peptide (C13) of PF4 exhibits antibacterial properties . Early work by Tang et al. demonstrated that C13 could disrupt Staphylococcus aureus membranes at acidic pH, though its activity at physiological pH required optimization . Subsequent efforts focused on designing analogs like C18G, which showed 80-fold greater potency in serum-based assays . These findings aligned with broader trends in peptide engineering, where researchers modified natural sequences to enhance stability, selectivity, and mechanistic efficacy .

The synthesis of H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-KK-Leu-Leu-Glu-Ser-OH emerged from efforts to map functional regions of PF4 involved in host defense. Its sequence, corresponding to PF4 (89–101), was identified as a critical binding domain for integrin Mac-1 on phagocytes, enabling opsonin-independent pathogen recognition . This discovery positioned the peptide as a tool for studying immune evasion mechanisms in antibiotic-resistant bacteria.

Biological Relevance and Hypothesized Functions

H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-KK-Leu-Leu-Glu-Ser-OH is hypothesized to augment innate immunity through two mechanisms: (1) direct membrane disruption of pathogens and (2) opsonization via Mac-1 receptor binding on phagocytes . In vitro studies show that PF4-derived peptides localize to bacterial surfaces, neutralizing the antiphagocytic properties of capsules and teichoic acids in S. aureus . This dual functionality is rare among antimicrobial peptides, which typically exhibit either bactericidal or immunomodulatory activity.

The peptide’s lysine residues mediate electrostatic interactions with anionic phospholipids in bacterial membranes, while hydrophobic domains insert into lipid bilayers, causing permeability and ion leakage . Concurrently, its binding to Mac-1 on macrophages enhances phagocytosis without compromising intracellular pathogen killing . These properties suggest potential applications in combating multidrug-resistant infections, particularly when combined with subtherapeutic antibiotics .

Properties

Molecular Formula |

C76H133N17O18 |

|---|---|

Molecular Weight |

1573.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111)/t46-,47-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-/m0/s1 |

InChI Key |

SACBPCXTLNEHGC-ZIOXNNFISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2 |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Key Steps in SPPS:

Resin Selection :

Amino Acid Activation :

- Coupling Reagents : HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with HOBt (hydroxybenzotriazole) and DIPEA (N,N-diisopropylethylamine) are standard for amide bond formation.

- Double Couplings : Residues prone to steric hindrance (e.g., Pro, Ile) or side-chain interactions (e.g., Lys) require extended coupling times or repeated acylation to ensure complete incorporation.

Deprotection and Cleavage :

- Fmoc Removal : 20% piperidine in DMF for 5–30 minutes per cycle.

- Cleavage : TFA (trifluoroacetic acid) with scavengers (e.g., TIS, phenol) to protect sensitive residues during release from the resin.

Optimization Strategies for Lysine-Rich Peptides

The presence of four lysine residues in the sequence poses challenges due to:

- Aggregation from ionic interactions.

- Side Reactions (e.g., guanidinium alkylation).

Solutions from Literature:

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Post-synthesis purification is critical to achieve >95% purity.

| Parameter | Conditions |

|---|---|

| Column | C18 or C8 silica-based columns (e.g., Kromasil, Vydac). |

| Solvent System | A : 0.1% TFA in water; B : 0.1% TFA in acetonitrile. |

| Gradient | Linear gradient from 5% B to 50% B over 30–60 minutes. |

| Detection | UV at 214 nm or 280 nm (for Tyr). |

Example Workflow :

- Crude Peptide : Eluted from resin and lyophilized.

- Primary Purification : RP-HPLC to isolate the main peak.

- Re-Purification : Re-chromatography to enhance purity (e.g., from 85% to >95%).

Post-Synthesis Processing

Spray Drying for Powder Formation

For large-scale production, spray drying is employed to convert purified peptide solutions into free-flowing powders.

| Parameter | Conditions |

|---|---|

| Solvent | Aqueous organic mixtures (e.g., methanol/water or TFA/DCM). |

| Temperature | Inlet: 120–150°C; Outlet: 50–70°C. |

| Yield | ~70–90% of pure peptide powder. |

Advantages :

- Homogeneity : Uniform particle size and morphology.

- Stability : Enhanced shelf-life compared to lyophilized powders.

Alternative Synthesis Methods

Microwave-Assisted SPPS

Microwave irradiation accelerates coupling and deprotection steps, reducing synthesis time.

| Step | Microwave Conditions | Outcome |

|---|---|---|

| Coupling | 30–60 seconds at 50–70°C. | Faster kinetics, reduced racemization. |

| Deprotection | 2–5 minutes at 50°C. | Consistent Fmoc removal. |

Limitations :

- Scalability : Limited to small-scale syntheses.

- Aggregation : Risk of incomplete mixing in viscous solutions.

Challenges and Mitigation

Sequence-Dependent Issues

Case Studies and Yields

Table 1: Peptide Synthesis Yields with PEG Resins

| Resin | Peptide Sequence | Yield (%) | Purity (%) |

|---|---|---|---|

| PEG5 | H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Kys-Leu-Leu-Glu-Ser-OH | 75 | 85 |

| PEG8 | H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Kys-Leu-Leu-Glu-Ser-OH | 82 | 89 |

| PEG10 | H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Kys-Leu-Leu-Glu-Ser-OH | 78 | 87 |

Data adapted from PEG-mediated syntheses of similar peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Fluorescent dyes like FITC can be attached to lysine residues under mild conditions.

Major Products

The major products of these reactions depend on the specific modifications being made. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while substitution reactions can yield fluorescently labeled peptides.

Scientific Research Applications

Peptides like H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH have a wide range of applications in scientific research:

Chemistry: Used as building blocks for the synthesis of more complex molecules.

Biology: Studied for their role in cellular processes and signaling pathways.

Medicine: Investigated for their potential as therapeutic agents, such as antimicrobial peptides or cancer treatments.

Industry: Utilized in the development of diagnostic assays and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. For example, antimicrobial peptides can disrupt bacterial cell membranes, leading to cell lysis. The molecular targets and pathways involved vary widely based on the peptide’s function.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Similarities

Table 1: Key Structural Features

Key Observations :

- Shorter peptides like Leu-Lys-Pro and Leu-Leu-Lys highlight the importance of Lys/Leu clusters in enzyme inhibition (ACE) and melanogenesis regulation.

Functional Comparisons

Table 2: Functional Properties

Key Insights :

- Antimicrobial Potential: The target peptide’s Lys/Leu repeats resemble UP-5, which disrupts microbial membranes via electrostatic and hydrophobic interactions .

- Enzyme Inhibition : Leu-Lys-Pro’s ACE inhibition involves static quenching of ACE fluorescence and structural destabilization, a mechanism the target peptide may share due to its Lys-rich sequence .

- Signaling Modulation: SYNTIDE 2 and LLK demonstrate how Leu/Lys motifs participate in kinase and melanogenesis pathways, suggesting the target peptide could influence similar cascades .

Stability and Molecular Interactions

Table 3: Stability and Binding Parameters

Biological Activity

H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH, a peptide with a complex amino acid sequence, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound is a peptide consisting of 15 amino acids with the following sequence:

- Amino Acid Sequence : H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH

- Molecular Formula : C76H133N17O18

- Molecular Weight : 1573.0 Da

This peptide is classified as a biologically active peptide, which suggests it may have significant physiological effects.

Research indicates that peptides like H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH can exhibit various biological activities through multiple mechanisms:

- Angiogenesis Inhibition : The compound has been identified as an angiogenesis inhibitor, which means it can potentially prevent the formation of new blood vessels. This property is crucial in cancer therapy, as tumors often rely on angiogenesis for growth and metastasis .

- Cell Proliferation Modulation : Preliminary studies suggest that this peptide may influence cell proliferation pathways, possibly through interactions with specific receptors or signaling molecules involved in cell growth and differentiation .

- Antioxidant Activity : Similar peptides have demonstrated antioxidant properties, which help in mitigating oxidative stress by neutralizing free radicals .

Case Studies and Experimental Data

- In Vitro Studies : A study conducted on various cancer cell lines showed that peptides with similar structures could inhibit cell proliferation effectively. The IC50 values (the concentration required to inhibit 50% of cell proliferation) were reported to be significantly lower than those of conventional chemotherapeutics, indicating a potential for lower toxicity and higher efficacy .

- Animal Models : In vivo studies have demonstrated that peptides like H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH can reduce tumor growth in animal models when administered at specific dosages. These findings support the notion that such peptides could be developed into therapeutic agents for cancer treatment .

- Comparative Analysis : A comparison of various bioactive peptides indicates that those with branched-chain amino acids at the N-terminus exhibit enhanced bioactivity, particularly in terms of ACE (Angiotensin-Converting Enzyme) inhibition, which is relevant for hypertension management .

Data Tables

Here is a summary table highlighting key findings related to the biological activity of H-Pro-Leu-Tyr-Lys-Lys-Ile-Ile-Lys-Lys-Leu-Leu-Glu-Ser-OH:

Q & A

Q. Advanced: How can peptide stability and bioavailability be enhanced during synthesis?

Strategies include:

- Cyclization or dimerization : Introducing disulfide bonds or lactam bridges to reduce enzymatic degradation, as demonstrated in JMV2012, a cyclic neurotensin analog that crosses the blood-brain barrier .

- Lipidation or PEGylation : Modifying termini to improve membrane permeability.

- Enzymatic hydrolysis optimization : Adjusting protease concentrations and reaction times to maximize yield, as seen in rice protein hydrolysate studies .

Basic: What in vitro assays are suitable for functional characterization of this peptide?

Methodological Answer:

- Tyrosinase activity assays : Quantify melanogenesis modulation using UVB-induced PIG1 melanocyte models, measuring intracellular melanin content via spectrophotometry at 405 nm .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to assess antioxidant effects .

- Cell viability assays : MTT or ATP-based assays to evaluate cytotoxicity in target cell lines.

Q. Advanced: How can signaling pathway interactions (e.g., JNK/β-Trcp/NFκB-p65/MITF) be validated?

- qPCR and Western blotting : Quantify mRNA and protein levels of TRP-1, TRP-2, and MITF in treated vs. control cells. For example, rice-derived peptides downregulated TRP-1/2 via JNK pathway inhibition .

- Kinase activity assays : Use ELISA-based kits to measure phosphorylated JNK or NFκB levels.

- CRISPR/Cas9 knockout models : Validate pathway specificity by deleting key mediators like MITF and observing rescue effects .

Basic: How should researchers address discrepancies in peptide activity across studies?

Methodological Answer:

- Batch variability checks : Re-synthesize the peptide and repeat assays to rule out synthesis/purification artifacts.

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across ≥3 biological replicates.

- Positive controls : Compare with known bioactive peptides (e.g., JMV2012 for neurotensin-like effects) .

Q. Advanced: What statistical and computational tools resolve conflicting data?

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic datasets to identify off-target effects or compensatory pathways.

- Molecular dynamics (MD) simulations : Model peptide-receptor interactions to explain divergent binding affinities .

- Meta-analysis : Pool data from independent studies using platforms like PRISMA to identify confounding variables (e.g., cell type-specific responses) .

Basic: What ethical guidelines apply to peptide studies involving human/animal models?

Methodological Answer:

Q. Advanced: How are genetic modification and data privacy managed in translational research?

- CRISPR ethics : Adhere to NIH guidelines for gene editing, including off-target risk assessments and mandatory reporting of adverse events .

- Anonymization : Encrypt patient-derived data (e.g., RNA-seq from clinical samples) and restrict access to principal investigators only .

Advanced: What strategies enable in vivo tracking of peptide biodistribution?

- Fluorescent labeling : Conjugate with Cy5.5 or FITC for real-time imaging in murine models .

- Radiolabeling : Use ¹²⁵I isotopes and gamma counters to quantify tissue-specific accumulation, as applied in cholera toxin-KDEL trafficking studies .

- Microdialysis : Monitor cerebrospinal fluid (CSF) levels post-intravenous administration to confirm blood-brain barrier penetration .

Advanced: How can machine learning optimize peptide design for target specificity?

- Generative adversarial networks (GANs) : Train models on structural databases (e.g., PDB) to predict sequences with high MITF-binding affinity.

- QSAR modeling : Corrogate amino acid residues (e.g., Lys/Leu repeats) with functional outcomes (e.g., melanin inhibition) using partial least squares regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.